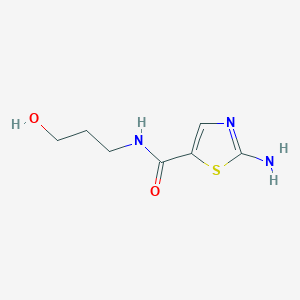
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide (AHT) is a synthetic compound that has been used in various scientific research applications, including as an inhibitor of various enzymes. AHT has been shown to have a range of biochemical and physiological effects, and has been used in laboratory experiments to investigate the mechanism of action of various enzymes.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Thiazole derivatives have been identified as potent Src/Abl kinase inhibitors with excellent antiproliferative activity against both hematological and solid tumor cell lines. For instance, a study by Lombardo et al. (2004) discovered a compound with dual Src/Abl kinase inhibition showing potent antitumor activity in preclinical assays, demonstrating complete tumor regressions and low toxicity at multiple dose levels in a K562 xenograft model of chronic myelogenous leukemia (CML) (Lombardo et al., 2004).
Antimicrobial and Antifungal Activity
Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, which share a structural resemblance with thiazole derivatives, exhibited weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, as shown in research by Abd Alhameed et al. (2019). This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Corrosion Inhibition
Thiazole derivatives have also been investigated for their corrosion inhibition properties. A study by Khaled and Amin (2009) explored the inhibition performance of thiazole derivatives on mild steel corrosion in sulfuric acid solutions, indicating the potential of thiazole derivatives in industrial applications (Khaled & Amin, 2009).
Synthesis and Drug Development
The versatility of thiazole derivatives in drug development is further highlighted by their application in the synthesis of drugs like dasatinib, an anti-cancer drug, as detailed by Chen et al. (2009). This showcases the significance of thiazole derivatives in the pharmaceutical industry (Chen et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit bcr-abl and histone deacetylase (hdac) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDACs are enzymes that regulate gene expression .
Mode of Action
It is suggested that similar compounds inhibit their targets (like bcr-abl and hdac) by binding to them, thereby preventing their normal function .
Biochemical Pathways
Inhibition of bcr-abl and hdac can affect multiple pathways, including those involved in cell growth and differentiation .
Result of Action
Similar compounds have shown potent antiproliferative activities against human leukemia and prostate cancer cell lines .
Eigenschaften
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c8-7-10-4-5(13-7)6(12)9-2-1-3-11/h4,11H,1-3H2,(H2,8,10)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFVNNAXYNQIEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(3-hydroxypropyl)thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorobenzyl)acetamide](/img/structure/B2823847.png)

![[4-(3-Chloro-4-methoxyphenyl)-2-methyl-1,3-thiazol-5-yl]methanamine](/img/structure/B2823849.png)

![4-Amino-4-{[3-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2823851.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-{4-[(3,4-dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B2823853.png)
![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B2823857.png)

![1-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2823859.png)


![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2823863.png)